molecular formula C12H17BrN2O2S B13718322 5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Cat. No.: B13718322
M. Wt: 333.25 g/mol
InChI Key: ADFWMXQMPKSZQC-UHFFFAOYSA-N
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Description

5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by the presence of a bromomethyl group and a Boc (tert-butoxycarbonyl) protecting group. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine typically involves multiple steps. One common route starts with the preparation of the thiazolopyridine core, followed by the introduction of the bromomethyl group and the Boc protecting group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The Boc protecting group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used to study the interactions of thiazolopyridine derivatives with biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then interact with molecular targets such as enzymes or receptors. The thiazolopyridine core may also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Lacks the Boc protecting group, making it more reactive but less stable.

    5-Boc-2-(chloromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.

    5-Boc-2-(hydroxymethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Contains a hydroxymethyl group, making it more hydrophilic and less reactive towards nucleophiles.

Uniqueness

5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is unique due to the presence of both the bromomethyl group and the Boc protecting group. This combination allows for selective reactions and protection of functional groups during synthesis, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H17BrN2O2S

Molecular Weight

333.25 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-5-4-9-8(7-15)14-10(6-13)18-9/h4-7H2,1-3H3

InChI Key

ADFWMXQMPKSZQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CBr

Origin of Product

United States

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